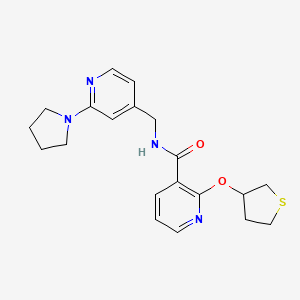
N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C20H24N4O2S and its molecular weight is 384.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrrolidine ring : A five-membered nitrogen-containing ring that enhances the compound's interaction with biological targets.
- Pyridine moiety : Contributes to the compound's ability to engage in hydrogen bonding and π-stacking interactions.
- Tetrahydrothiophene group : This sulfur-containing ring may influence the compound's lipophilicity and metabolic stability.
The molecular formula of the compound is C16H20N4O2S, with a molecular weight of approximately 336.42 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cellular pathways. The compound is believed to act through:
- Enzyme Inhibition : The pyridine and pyrrolidine moieties may allow the compound to bind to active sites on enzymes, inhibiting their activity. This could be particularly relevant in pathways involving cancer cell proliferation.
- Receptor Modulation : The structural components may facilitate binding to various receptors, potentially modulating signaling pathways involved in inflammation or cancer progression.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative activity of related pyridine derivatives against various cancer cell lines, including colorectal (HCT116), liver (HepG2), and breast (MCF7) cancer cells. For instance, derivatives similar to this compound demonstrated selective cytotoxicity toward liver and colon cancer cells while exhibiting low toxicity against normal fibroblast cells (BJ-1) .
| Compound | Cancer Cell Line Tested | IC50 (µM) | Selectivity |
|---|---|---|---|
| 3b | HCT116 | 15 | High |
| 4c | HepG2 | 10 | High |
| 5d | MCF7 | >50 | Low |
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with target proteins associated with cancer pathways. These studies suggest that the compound fits well into the binding sites of specific targets, indicating potential for therapeutic applications .
Case Studies
-
Study on Anticancer Activity :
A study synthesized various pyridine derivatives and assessed their anticancer properties using MTT assays. Compounds similar to this compound showed promising results against liver and colon cancers, highlighting their potential as lead compounds for drug development . -
Safety Profile Evaluation :
The safety profile of these compounds was evaluated against non-tumorigenic cell lines, demonstrating low cytotoxicity, which is crucial for further development into therapeutics .
属性
IUPAC Name |
N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c25-19(17-4-3-7-22-20(17)26-16-6-11-27-14-16)23-13-15-5-8-21-18(12-15)24-9-1-2-10-24/h3-5,7-8,12,16H,1-2,6,9-11,13-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBPGFZJYSAQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)CNC(=O)C3=C(N=CC=C3)OC4CCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














